Pregn-5-ene-3,20-diyl diacetate
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Overview
Description
Pregn-5-ene-3,20-diyl diacetate is a steroidal compound with the molecular formula C25H38O4. It is a derivative of pregnane, a steroid nucleus that forms the backbone of many biologically significant molecules. This compound is characterized by the presence of two acetate groups attached to the 3 and 20 positions of the pregnane skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregn-5-ene-3,20-diyl diacetate typically involves the acetylation of pregn-5-ene-3,20-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the acetate groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk acetylation: Using large quantities of acetic anhydride and a suitable catalyst.
Purification: The product is purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Pregn-5-ene-3,20-diyl diacetate undergoes several types of chemical reactions, including:
Hydrolysis: The acetate groups can be hydrolyzed to yield pregn-5-ene-3,20-diol.
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the pregnane skeleton to a single bond.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: Pregn-5-ene-3,20-diol
Oxidation: Pregn-5-ene-3,20-dione
Reduction: Pregnane derivatives
Scientific Research Applications
Pregn-5-ene-3,20-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its role in steroid metabolism and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of Pregn-5-ene-3,20-diyl diacetate involves its interaction with steroid receptors and enzymes. It can act as a substrate for enzymes like 3β-hydroxy Δ5-steroid dehydrogenase and 20α-hydroxy steroid dehydrogenase, leading to the formation of active steroid hormones. These hormones then bind to specific receptors, modulating gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Pregn-5-ene-3,20-diol
- Pregn-5-ene-3,20-dione
- Pregnane-3,20-diol
Uniqueness
Pregn-5-ene-3,20-diyl diacetate is unique due to its dual acetate groups, which influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other similar compounds and can affect its pharmacokinetics and pharmacodynamics.
Properties
Molecular Formula |
C25H38O4 |
---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
[(8S,9S,10R,13S,14S,17S)-17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H38O4/c1-15(28-16(2)26)21-8-9-22-20-7-6-18-14-19(29-17(3)27)10-12-24(18,4)23(20)11-13-25(21,22)5/h6,15,19-23H,7-14H2,1-5H3/t15?,19?,20-,21+,22-,23-,24-,25+/m0/s1 |
InChI Key |
KNPATZSHRPGJID-YVOVTCCYSA-N |
Isomeric SMILES |
CC([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC(=O)C)C)C)OC(=O)C |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C |
Origin of Product |
United States |
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